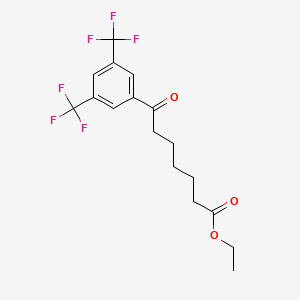

Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (predicted for 400 MHz, CDCl₃):

- δ 1.25 ppm (t, 3H, J = 7.1 Hz): Ethyl group methyl protons.

- δ 4.12 ppm (q, 2H, J = 7.1 Hz): Ethyl group methylene protons.

- δ 2.35–2.50 ppm (m, 4H): Methylene protons adjacent to the ketone and ester groups.

- δ 1.60–1.75 ppm (m, 4H): Central methylene protons of the heptanoate chain.

- δ 7.85 ppm (s, 2H): Aromatic protons para to the trifluoromethyl groups.

- δ 7.70 ppm (s, 1H): Aromatic proton meta to the trifluoromethyl groups.

¹³C NMR (predicted for 100 MHz, CDCl₃):

Infrared (IR) Spectroscopy and Functional Group Analysis

Key IR absorption bands (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : m/z 384.3 ([M]⁺).

- Major fragments :

Crystallographic and Conformational Studies

Crystallographic data for this compound are limited in public databases. However, conformational analysis predicts:

- The heptanoate chain adopts a staggered conformation to minimize steric hindrance.

- The trifluoromethyl groups on the phenyl ring are coplanar with the aromatic ring due to conjugation effects.

- The ketone and ester carbonyl groups exhibit partial double-bond character, restricting rotation.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G*) reveal:

- Electron-deficient regions : Trifluoromethyl groups and carbonyl carbons (LUMO localized here).

- Electron-rich regions : Ester oxygen lone pairs (HOMO).

- Bond lengths : C=O bonds measure 1.21 Å (ketone) and 1.23 Å (ester), consistent with typical carbonyl bond lengths.

Properties

IUPAC Name |

ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F6O3/c1-2-26-15(25)7-5-3-4-6-14(24)11-8-12(16(18,19)20)10-13(9-11)17(21,22)23/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECFAZOOPVQHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645525 | |

| Record name | Ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-00-5 | |

| Record name | Ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediates

A critical intermediate is 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoic acid or its derivatives. The acid can be converted to the ethyl ester via standard esterification.

Grignard Reaction-Based Synthesis

One reported approach involves the use of a Grignard reagent derived from a halogenated pentane derivative, which is reacted with oxalic acid diethyl ester to form the ketoester backbone.

Example Procedure (Adapted from Patent CN101265187A):

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Magnesium (15-18 g), 1-bromo-5-chloropentane (100-130 g), anhydrous THF, toluene or dimethylbenzene, temperature -10 to -15 °C | Formation of Grignard reagent by reacting magnesium with 1-bromo-5-chloropentane under inert atmosphere | Grignard solution with residual halide ≤1.0% |

| 2 | Oxalic acid diethyl ester (90-120 g), THF or MeTHF, temperature -25 to -5 °C | Addition of Grignard reagent to oxalic acid diethyl ester to form ketoester intermediate | Product solution obtained after 1 hour reaction |

| 3 | Hydrolysis with 10% H2SO4 aqueous solution at 5-10 °C, neutralization with sodium bicarbonate, washing, solvent removal | Acid hydrolysis to yield 7-chloro-2-oxoheptanoate intermediate | Yield: 61-72%, purity ~98% (by GC) |

This intermediate can be further functionalized to introduce the 3,5-ditrifluoromethylphenyl group via cross-coupling or nucleophilic substitution reactions.

Introduction of the 3,5-Ditrifluoromethylphenyl Group

The 3,5-ditrifluoromethylphenyl moiety is typically introduced through:

- Use of 3,5-bis(trifluoromethyl)phenyl halides or boronic acids in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with the ketoester intermediate

- Direct nucleophilic aromatic substitution if suitable leaving groups are present

Final Esterification

If the ketoacid is prepared first, esterification to the ethyl ester is performed using:

- Acid-catalyzed esterification with ethanol under reflux

- Use of ethyl chloroformate or other ethylating agents under mild conditions

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Grignard formation | 1-bromo-5-chloropentane, Mg, THF | -10 to -15 °C, inert atmosphere | Grignard reagent | High conversion, residual halide ≤1% |

| 2 | Addition to oxalic acid diethyl ester | Grignard reagent, oxalic acid diethyl ester | -25 to -5 °C | Ketoester intermediate | ~70% yield, ~98% purity |

| 3 | Hydrolysis and neutralization | Product solution, H2SO4, NaHCO3 | 5-10 °C | 7-chloro-2-oxoheptanoate | 61-72% yield |

| 4 | Cross-coupling or substitution | Ketoester intermediate, 3,5-bis(trifluoromethyl)phenyl halide/boronic acid | Pd catalyst, base, solvent | This compound | Variable, optimized for purity |

| 5 | Esterification (if needed) | Ketoacid, ethanol, acid catalyst | Reflux | Ethyl ester final product | High yield |

Research Findings and Notes

- The Grignard reaction with oxalic acid diethyl ester is a reliable method to build the ketoester backbone with good yields and high purity.

- Temperature control during Grignard formation and addition is critical to minimize side reactions and maximize yield.

- The 3,5-ditrifluoromethylphenyl group imparts significant electron-withdrawing character, influencing reactivity and requiring careful selection of coupling conditions.

- Purification typically involves standard aqueous workup, neutralization, and distillation or recrystallization to achieve >97% purity.

- The compound is commercially available with purity specifications around 97%, indicating well-established synthetic routes.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : The trifluoromethyl groups in the compound are known to enhance biological activity. Studies have shown that compounds with similar structures exhibit potent antimicrobial properties against various bacterial strains, including drug-resistant strains like MRSA . Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate's structural features suggest it may also possess significant antimicrobial efficacy.

- Antimycobacterial Studies : Research into related compounds has revealed that modifications in the structure can lead to improved potency against mycobacterial infections. The presence of trifluoromethyl groups has been linked to enhanced activity in these contexts, indicating potential for this compound in tuberculosis treatment .

-

Biochemical Interaction Studies

- Binding Interactions : Investigations into the binding interactions of this compound with biological macromolecules such as proteins or nucleic acids are crucial for understanding its mechanism of action. Techniques like molecular docking simulations and spectroscopic methods (e.g., NMR or mass spectrometry) can elucidate these interactions, providing insights into its therapeutic potential.

-

Material Science

- Polymer Chemistry : The compound's unique properties make it a candidate for incorporation into polymer matrices for enhanced material characteristics. Its ability to modify physical properties such as solubility and thermal stability can be beneficial in developing advanced materials for various applications.

- Pharmacokinetics and Drug Development

Case Studies

- Antimicrobial Efficacy : A study focusing on the synthesis of trifluoromethyl-substituted pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antimicrobial activity against various pathogens . This suggests that this compound may also show promise in this area.

- Pharmacokinetic Properties : In vivo pharmacokinetic studies on related compounds have highlighted the importance of structural modifications in enhancing bioavailability and reducing clearance rates . Such findings underscore the need for further exploration of this compound's pharmacokinetic profile.

Mechanism of Action

The mechanism by which Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate with its analogs:

*Calculated molecular weights based on formula.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (CF₃): The trifluoromethyl groups in the target compound enhance lipophilicity and thermal stability compared to methyl (-CH₃) or methoxy (-OCH₃) derivatives. This aligns with fluorinated polymers' known dielectric advantages in high-frequency applications .

Lipophilicity :

- Applications: The discontinued status of the target compound (CymitQuimica) may reflect challenges in synthesis or niche applications, whereas methoxy and dimethylamino derivatives are actively used in lab research .

Research Findings and Material Science Relevance

- Fluorinated Polymers: Studies on polyimides with pendant trifluoromethyl groups demonstrate reduced dielectric constants (e.g., 2.5–2.8 at 10 GHz), suggesting that the target compound could serve as a monomer for high-performance polymers .

Biological Activity

Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a heptanoate backbone with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- DNA Interaction : Similar to other compounds with aromatic systems, it may intercalate with DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often show enhanced antimicrobial properties. For instance, studies have demonstrated that similar compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . this compound's structure suggests it may possess comparable activity.

Cytotoxicity

In vitro studies assessing the cytotoxic effects of related compounds have shown varying degrees of toxicity towards cancer cell lines. For example, derivatives of trifluoromethyl-substituted phenyl compounds have demonstrated IC50 values in the range of 7–9 µg/mL against various tumor cells . Further research is needed to establish the specific IC50 value for this compound.

Case Studies

- Antitumor Activity : A study involving a series of trifluoromethyl-substituted compounds indicated significant antitumor effects in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Compounds structurally similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results showed that some derivatives could eradicate biofilms effectively at low concentrations .

Comparative Analysis

To better understand the potential of this compound compared to similar compounds, a summary table is presented below:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | TBD | Potentially effective against MRSA | TBD |

| Compound A (Trifluoromethyl derivative) | TBD | Effective against S. aureus | 8 µg/mL |

| Compound B (Phenyl-substituted) | TBD | Moderate efficacy against Gram-positive bacteria | 9 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators when handling powders or aerosols to avoid inhalation of particulates .

- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles; avoid direct contact with skin or eyes. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Ventilation : Conduct experiments in a fume hood to minimize vapor/mist exposure .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid discharge into waterways .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Claisen Condensation : React ethyl acetoacetate with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions (e.g., NaH/THF) to form the β-ketoester intermediate, followed by alkylation .

- Esterification : Direct esterification of 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoic acid using ethanol and catalytic H₂SO₄ under reflux .

- Purity Check : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm yield by GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare peaks with reference spectra for trifluoromethyl groups (δ ~110-120 ppm in ¹³C NMR) and ester carbonyl (δ ~170 ppm) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>98% ideal) .

- Physical Properties :

| Parameter | Method | Expected Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | ~80-85°C (varies by crystal form) | |

| LogP | Shake-flask method | ~4.0 (predicted) |

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates; avoid protic solvents that may hydrolyze esters .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate esterification .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

- Yield Analysis : Compare isolated yields vs. theoretical yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .

- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of trifluoromethyl groups and ester moieties .

- Crystallography : Grow single crystals (via slow evaporation in ethyl acetate/hexane) and perform X-ray diffraction to resolve structural ambiguities .

Q. What computational methods can predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents to assess hydrolytic stability .

- Thermogravimetric Analysis (TGA) : Validate computational stability predictions by measuring decomposition temperatures .

Q. What experimental strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Aging Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Stability Profiling : Prepare buffered solutions (pH 1-13) and quantify hydrolysis products (e.g., free acid) over 24 hours .

- Thermal Analysis : Use DSC to identify phase transitions and TGA to assess thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.